

# JC-171: A Selective NLRP3 Inflammasome Inhibitor

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## Compound of Interest

Compound Name:	JC-171
CAS No.:	2112809-98-8
Cat. No.:	B608175

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## Technical Monograph & Experimental Guide[1] Executive Summary

**JC-171** is a rationally designed, hydroxyl-sulfonamide analogue small molecule that functions as a selective inhibitor of the NLRP3 inflammasome.[1][2][3][4][5][6] Unlike broad-spectrum anti-inflammatory agents, **JC-171** specifically targets the assembly phase of the NLRP3 complex, blocking the interaction between NLRP3 and the adaptor protein ASC. This specificity preserves other innate immune pathways (e.g., TNF- $\alpha$ , IL-6) while effectively abrogating IL-1 $\beta$  release and pyroptosis. It has demonstrated efficacy in in vivo models of neuroinflammation, specifically Experimental Autoimmune Encephalomyelitis (EAE).[3][6]

## Chemical & Physical Profile

**JC-171** was developed to improve the physicochemical properties (specifically polarity) of its parent compound, JC-21, by incorporating a hydroxamic acid moiety on the sulfonamide group.  
[5]

Property	Data
Common Name	JC-171
CAS Number	2112809-98-8
IUPAC Name	5-Chloro-N-[2-[4-(hydroxyamino)sulfonyl]phenyl]ethyl]-2-methoxybenzamide
Molecular Formula	C <sub>16</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>5</sub> S
Molecular Weight	384.83 g/mol
Solubility	Soluble in DMSO (≥ 10 mM); Poorly soluble in water
LogP	~0.19 (Predicted)
Appearance	White to off-white solid
Storage	-80°C (2 years) or -20°C (1 year) as powder; Store in DMSO at -80°C (6 months)

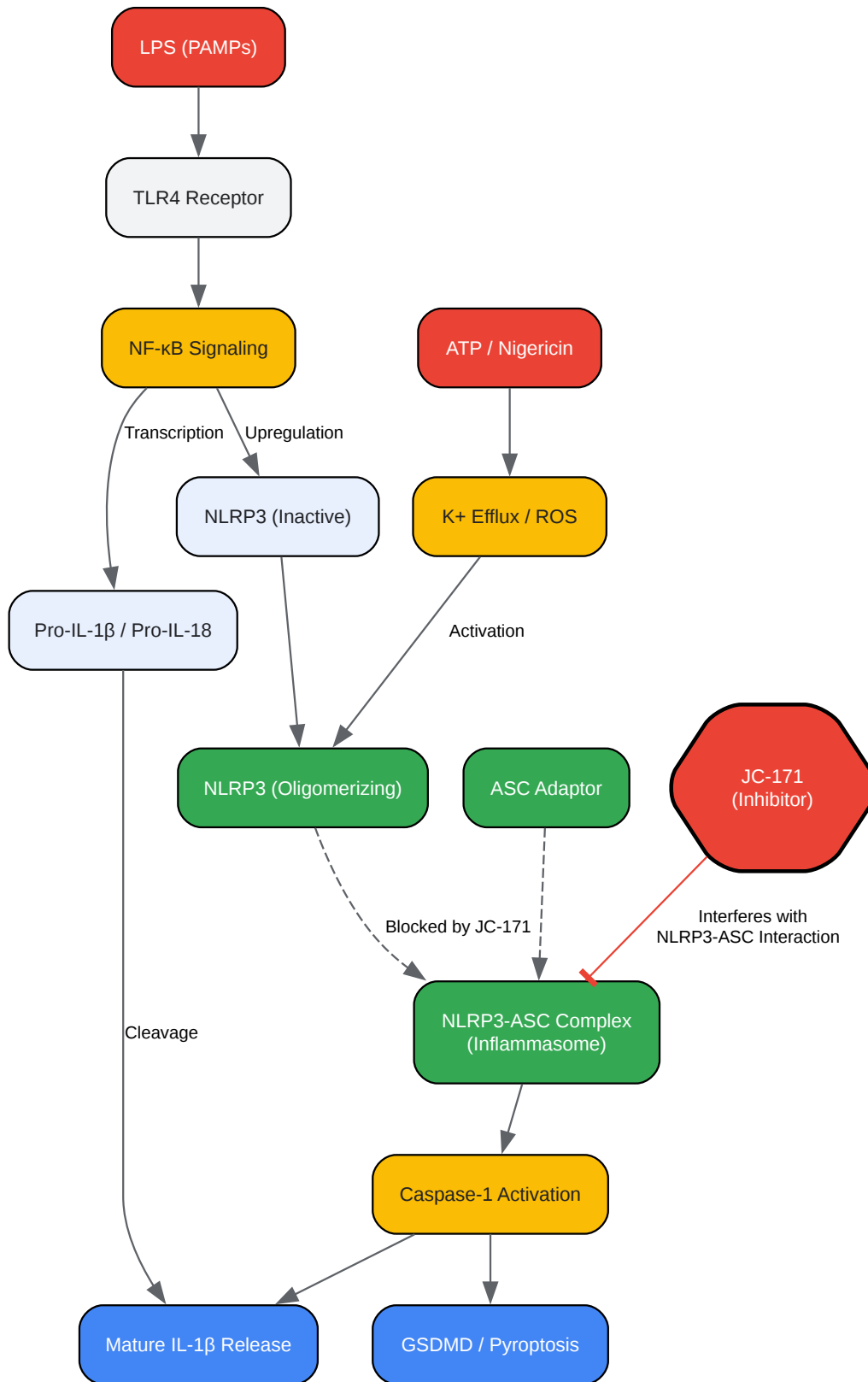
## Mechanism of Action (MOA)

The therapeutic potency of **JC-171** lies in its ability to interrupt the "Second Signal" of inflammasome activation.

- Priming (Signal 1): TLR4 activation by LPS leads to NF-κB translocation and upregulation of NLRP3 and Pro-IL-1β. **JC-171** does not inhibit this step.
- Activation (Signal 2): Stimuli (e.g., ATP, Nigericin) induce K<sup>+</sup> efflux, triggering NLRP3 oligomerization.
- Inhibition Point: **JC-171** physically interferes with the recruitment of ASC (Apoptosis-associated speck-like protein containing a CARD) to NLRP3.<sup>[1]</sup> This blockade prevents the formation of the ASC speck, subsequent Caspase-1 activation, and the processing of Pro-IL-1β into mature IL-1β.<sup>[1]</sup>

## Pathway Visualization

The following diagram illustrates the precise intervention point of **JC-171** within the canonical NLRP3 signaling cascade.



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Figure 1: Mechanism of Action. **JC-171** selectively blocks the assembly of the NLRP3-ASC complex, preventing downstream cytokine release.[1]

## Biological Characterization & Data

The following data summarizes the potency and selectivity of **JC-171** derived from murine macrophage assays (J774A.1 and BMDMs).

Assay Type	Metric	Value	Notes
Potency (In Vitro)	IC <sub>50</sub>	8.45 ± 1.56 μM	Inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 cells.[2][3][4]
Selectivity	Cytokine Specificity	High	No significant inhibition of TNF-α or IL-6 release.
Cytotoxicity	Cell Viability	> 30 μM	No significant toxicity observed in J774A.1 cells up to 30 μM.[5]
In Vivo Efficacy	EAE Score Reduction	Significant	Delayed progression and reduced severity in MOG <sub>35-55</sub> induced EAE mice.
Target Binding	Immunoprecipitation	Confirmed	Reduced NLRP3 pulldown by ASC antibodies in treated lysates.

## Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized protocols.

## 5.1. Preparation of Stock Solutions

- Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.
- Concentration: Prepare a 10 mM or 50 mM stock solution.
- Procedure:
  - Weigh specific amount of **JC-171** powder.
  - Add calculated volume of DMSO.
  - Vortex until completely dissolved.
  - Aliquot into light-protected tubes (avoid repeated freeze-thaw cycles).
  - Store at -80°C.

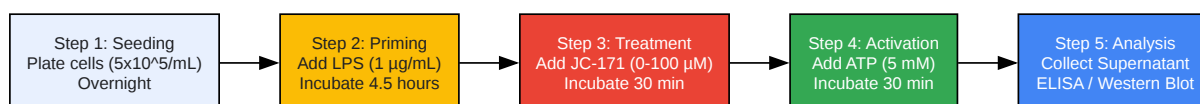
## 5.2. In Vitro NLRP3 Inhibition Assay (Macrophage Model)

Objective: Validate **JC-171** activity by measuring IL-1 $\beta$  suppression.

Materials:

- J774A.1 cells or Bone Marrow-Derived Macrophages (BMDMs).[5]
- LPS (Lipopolysaccharide) - Priming agent.
- ATP (Adenosine Triphosphate) or Nigericin - Activation trigger.
- ELISA Kit for IL-1 $\beta$ .

Workflow Diagram:



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Figure 2: Standardized workflow for assessing **JC-171** inhibition of NLRP3 in macrophages.

Detailed Protocol:

- Seeding: Plate J774A.1 cells in 24-well plates at   
  
 cells/well in DMEM + 10% FBS. Incubate overnight.
- Priming: Replace media with fresh media containing LPS (1 µg/mL). Incubate for 4.5 hours at 37°C.
  - Expert Note: This step upregulates NLRP3 and Pro-IL-1β. Without this, the inflammasome cannot be robustly activated.
- Drug Treatment: Add **JC-171** at graded concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a Vehicle Control (DMSO only). Incubate for 30 minutes.
  - Causality: Adding the inhibitor before the trigger (ATP) ensures it is present during the rapid assembly phase of the inflammasome.
- Activation: Add ATP (5 mM) to the wells. Incubate for 30 minutes.
- Harvest: Collect cell-free supernatants immediately.
- Analysis: Quantify IL-1β using ELISA. Optionally, lyse cells to check Pro-IL-1β levels via Western Blot (to confirm priming was successful and equal across wells).

### 5.3. In Vivo Administration (EAE Mouse Model)[3]

- Formulation: **JC-171** is often formulated in a vehicle suitable for IP injection (e.g., DMSO/PBS or specific solubilizers like cyclodextrins, though DMSO/Saline dispersions are common in early research).
- Dosage:
  - Prophylactic: 100 mg/kg (IP) administered daily or every other day starting from Day 0 (immunization).
  - Therapeutic: 10 mg/kg or 100 mg/kg initiated after clinical scores reach 1 (flaccid tail).

- Readout: Monitor clinical scores (0-5 scale) daily.

## References

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